

Application Note: ^1H and ^{13}C NMR Characterization of (E)-hept-2-enenitrile

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Compound of Interest

Compound Name: (E)-hept-2-enenitrile

Cat. No.: B15484019

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Introduction

(E)-hept-2-enenitrile is an unsaturated nitrile, a class of organic compounds that are valuable intermediates in the synthesis of various pharmaceuticals and specialty chemicals. The presence of both a carbon-carbon double bond and a nitrile group in its structure gives it unique reactivity and makes it a versatile building block. Accurate structural elucidation is paramount for its application in complex molecular synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules. This application note provides a detailed protocol for the acquisition of ^1H and ^{13}C NMR spectra of **(E)-hept-2-enenitrile** and presents the predicted spectral data for reference.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectral data in public databases, the following ^1H and ^{13}C NMR data for **(E)-hept-2-enenitrile** have been generated using a validated prediction algorithm. These values serve as a reliable reference for the identification and characterization of the compound.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts and Coupling Constants for **(E)-hept-2-enenitrile** in CDCl_3 .

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	5.45	d	10.7
H-3	6.75	dt	10.7, 7.2
H-4	2.25	q	7.2
H-5	1.45	sextet	7.4
H-6	1.35	sextet	7.5
H-7	0.90	t	7.4

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **(E)-hept-2-enenitrile** in CDCl_3 .

Carbon	Chemical Shift (δ , ppm)
C-1 (CN)	117.5
C-2	97.0
C-3	155.0
C-4	33.0
C-5	29.5
C-6	22.0
C-7	13.5

Experimental Protocols

The following protocols are designed to provide a standardized method for the NMR analysis of **(E)-hept-2-enenitrile** and similar liquid organic compounds.

Sample Preparation

- **Sample Purity:** Ensure the **(E)-hept-2-enenitrile** sample is of high purity to avoid interference from impurities in the NMR spectrum.
- **Solvent Selection:** Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar organic compounds.
- **Sample Concentration:** Prepare a solution by dissolving approximately 5-10 mg of **(E)-hept-2-enenitrile** in 0.6-0.7 mL of the chosen deuterated solvent.
- **Transfer to NMR Tube:** Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination.

^1H NMR Data Acquisition

- **Spectrometer:** A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Acquisition Parameters:**
 - **Number of Scans (NS):** 16 to 64, depending on the sample concentration.
 - **Relaxation Delay (D1):** 1-2 seconds.
 - **Acquisition Time (AQ):** 3-4 seconds.
 - **Spectral Width (SW):** 0-12 ppm.
 - **Temperature:** 298 K.

^{13}C NMR Data Acquisition

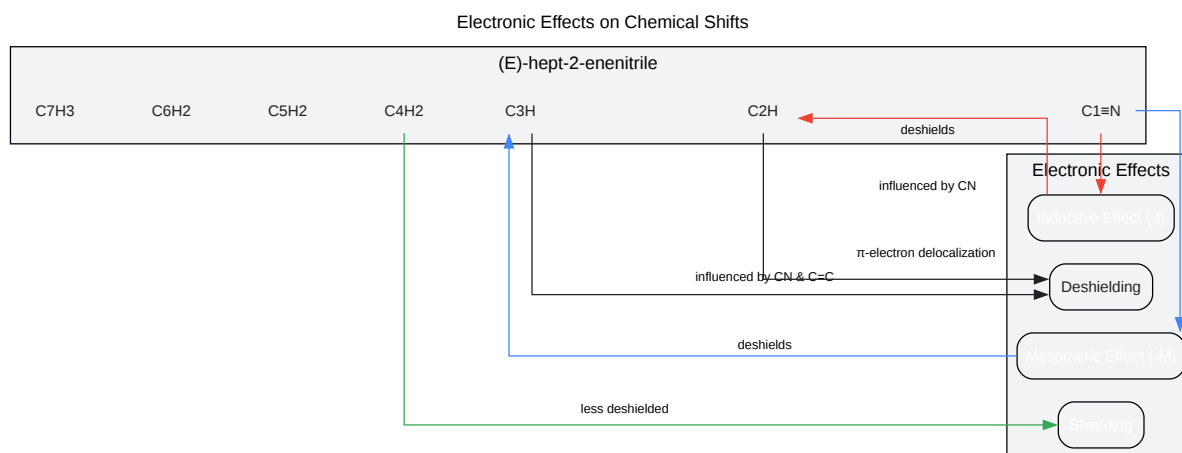
- Spectrometer: A 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Parameters:
 - Number of Scans (NS): 1024 to 4096, as the ^{13}C nucleus is less sensitive.
 - Relaxation Delay (D1): 2 seconds.
 - Acquisition Time (AQ): 1-2 seconds.
 - Spectral Width (SW): 0-200 ppm.
 - Temperature: 298 K.

Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) and perform a Fourier transform.
- Phasing: Manually phase the spectrum to obtain a flat baseline.
- Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
- Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Peak Picking and Integration: Identify all significant peaks and integrate the ^1H spectrum to determine the relative proton ratios.

Logical Relationships in Chemical Shifts

The chemical shifts observed in the NMR spectra of **(E)-hept-2-enenitrile** are influenced by the electronic environment of each nucleus. The following diagram illustrates the key electronic effects within the molecule.



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Caption: Influence of nitrile and alkene groups on chemical shifts.

The electron-withdrawing nature of the nitrile group (-I and -M effects) causes significant deshielding of the vinylic protons (H-2 and H-3) and their corresponding carbons (C-2 and C-3), shifting their signals downfield in the NMR spectra. The alkyl chain protons and carbons are progressively more shielded as their distance from the unsaturated system increases.

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